molecular formula C15H11FN2O3 B13133841 N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 2969-73-5

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B13133841
CAS No.: 2969-73-5
M. Wt: 286.26 g/mol
InChI Key: KBXSSGQWXAPWEQ-UHFFFAOYSA-N
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Description

It is characterized by the presence of a fluoro group, a nitro group, and an acetamide group attached to a fluorenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the nitration of 5-fluoro-9H-fluorene to introduce the nitro group, followed by acylation to attach the acetamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and acylating agents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include fluorenone derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-Fluoren-2-yl)acetamide: Lacks the fluoro and nitro groups, making it less reactive.

    N-(5-fluoro-9H-fluoren-2-yl)acetamide:

    N-(7-nitro-9H-fluoren-2-yl)acetamide: Similar but lacks the fluoro group, impacting its stability and bioavailability.

Uniqueness

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity, stability, and potential for diverse applications in scientific research and industry.

Properties

CAS No.

2969-73-5

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11FN2O3/c1-8(19)17-11-2-3-13-9(5-11)4-10-6-12(18(20)21)7-14(16)15(10)13/h2-3,5-7H,4H2,1H3,(H,17,19)

InChI Key

KBXSSGQWXAPWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3F)[N+](=O)[O-]

Origin of Product

United States

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